molecular formula C10H4Cl3FN2 B8569640 2,4-Dichloro-6-(3-chloro-4-fluoro-phenyl)-pyrimidine

2,4-Dichloro-6-(3-chloro-4-fluoro-phenyl)-pyrimidine

Cat. No.: B8569640
M. Wt: 277.5 g/mol
InChI Key: AVRMOBPNWJLZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(3-chloro-4-fluoro-phenyl)-pyrimidine is a useful research compound. Its molecular formula is C10H4Cl3FN2 and its molecular weight is 277.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H4Cl3FN2

Molecular Weight

277.5 g/mol

IUPAC Name

2,4-dichloro-6-(3-chloro-4-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H4Cl3FN2/c11-6-3-5(1-2-7(6)14)8-4-9(12)16-10(13)15-8/h1-4H

InChI Key

AVRMOBPNWJLZJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC(=N2)Cl)Cl)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 2,4,6-trichloropyrimidine (9.15 g, 0.05 mol), 3-chloro-4-fluorophenylboronic acid (8.7 g, 0.05 mol), 1,2-dimethoxyethane (300 mL), and 2M aqueous sodium carbonate (25 mL) and let stir under nitrogen for 10 minutes. Add palladium acetate (56 mg, 0.25 mmol) and PPh3 (131 mg, 0.5 mmol) and reflux the mixture for 16 hours. Evaporate, add water (100 mL), and extract twice with DCM (25 mL each). Dry the organic layer with sodium sulfate and evaporate, giving a yellow gum. The mixture is chromatographed with 20:1 hexanes/EtOAc, affording 2,4-dichloro-6-(3-chloro-4-fluoro-phenyl)-pyrimidine as a white solid.
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
131 mg
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
catalyst
Reaction Step Two

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